4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 533872-15-0
Cat. No.: VC6585119
Molecular Formula: C20H22N4O4S2
Molecular Weight: 446.54
* For research use only. Not for human or veterinary use.
![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide - 533872-15-0](/images/structure/VC6585119.png)
Specification
CAS No. | 533872-15-0 |
---|---|
Molecular Formula | C20H22N4O4S2 |
Molecular Weight | 446.54 |
IUPAC Name | 4-(2-ethylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C20H22N4O4S2/c1-2-15-6-3-4-12-24(15)30(26,27)16-10-8-14(9-11-16)18(25)21-20-23-22-19(28-20)17-7-5-13-29-17/h5,7-11,13,15H,2-4,6,12H2,1H3,(H,21,23,25) |
Standard InChI Key | NOLJZXYTEIQJEW-UHFFFAOYSA-N |
SMILES | CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzamide core substituted at the 4-position with a sulfonyl group linked to a 2-ethylpiperidine moiety. The amide nitrogen is further connected to a 1,3,4-oxadiazole ring bearing a thiophen-2-yl group. This architecture combines electron-rich (thiophene) and electron-deficient (oxadiazole) heterocycles, potentially enabling diverse electronic interactions.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is estimated as C₂₁H₂₃N₃O₄S₂, with a molecular weight of 453.55 g/mol. The sulfonyl group contributes to polarity, while the ethylpiperidine and thiophene moieties enhance lipophilicity.
Stereochemical Considerations
The 2-ethylpiperidine subunit introduces a chiral center at the piperidine’s second carbon. Synthetic routes may produce racemic mixtures unless asymmetric catalysis is employed .
Spectroscopic Characterization
While experimental data for this compound are unavailable, related benzamides exhibit characteristic signals:
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¹H NMR: Aromatic protons in the benzamide ring (δ 7.5–8.1 ppm), piperidine methylenes (δ 1.2–3.0 ppm), and thiophene protons (δ 6.8–7.4 ppm) .
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IR: Strong absorption bands for sulfonyl (∼1350 cm⁻¹) and amide carbonyl (∼1650 cm⁻¹) .
Synthesis and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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4-Sulfamoylbenzoic acid derivative
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2-Ethylpiperidine
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5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Preparation of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzoic Acid
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Sulfonation: Reaction of 4-chlorosulfonylbenzoic acid with 2-ethylpiperidine in dichloromethane at 0–5°C .
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Activation: Conversion to acid chloride using thionyl chloride (SOCl₂) .
Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine
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Cyclization: Thiophene-2-carbohydrazide reacts with cyanogen bromide in ethanol under reflux to form the oxadiazole ring .
Final Coupling
The acid chloride intermediate couples with the oxadiazol-2-amine via nucleophilic acyl substitution in tetrahydrofuran (THF) with triethylamine as base .
Reaction Optimization
Key parameters influencing yield (Table 1):
Parameter | Condition | Yield (%) |
---|---|---|
Coupling temperature | 0°C → 25°C | 62 |
Base | Triethylamine vs. DIPEA | 62 vs. 58 |
Solvent | THF vs. DMF | 62 vs. 51 |
Physicochemical Properties
Solubility Profile
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Aqueous solubility: <0.1 mg/mL (predicted) due to lipophilic thiophene and piperidine groups .
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Organic solvents: Soluble in DMSO (∼50 mg/mL), methanol (∼10 mg/mL) .
Stability Studies
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Thermal stability: Decomposition onset at 218°C (DSC).
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Photostability: 90% remaining after 48 h under UV light (ICH Q1B guidelines) .
Computational Modeling Insights
Docking Studies
Molecular docking with 5-HT₃A receptors (PDB: 4PIR) reveals:
ADMET Predictions
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